molecular formula C29H38O8 B8260125 LucidenicacidD

LucidenicacidD

Cat. No.: B8260125
M. Wt: 514.6 g/mol
InChI Key: LTJSBYAKDOGXLX-UHFFFAOYSA-N
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Description

Lucidenic acid D is a lanostane-type triterpenoid primarily isolated from Ganoderma lucidum (Reishi mushroom), a species renowned for its medicinal properties. Structurally, it belongs to the lucidenic acid family, characterized by a C27 or C29 skeleton with carboxyl or hydroxyl substitutions . Lucidenic acid D has been identified in both fruiting bodies and mycelia of G. lucidum, with its content influenced by cultivation methods. For instance, wood log cultivation (WGL) yields significantly higher lucidenic acid levels compared to substitute cultivation (SGL), as observed in metabolomic studies .

Properties

IUPAC Name

4-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJSBYAKDOGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-16-8
Record name Lucidenic acid D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Natural Sources

Lucidenic acid D isoforms are predominantly isolated from fruiting bodies of Ganoderma lucidum , though trace amounts occur in spores and mycelia. Wild G. lucidum specimens yield higher concentrations (0.319–1.766 mg/g dry weight for D1) compared to cultivated varieties (0.258–0.481 mg/g). Subspecies such as Ganoderma sinense and Ganoderma curtisii also produce D1 and D2 but at lower quantities.

Methanol-Based Extraction

Methanol extraction remains the most effective method for isolating lucidenic acid D1, achieving yields of 257.80–884.05 µg/g in wild G. lucidum fruiting bodies. The protocol involves:

  • Maceration : Dried, powdered fruiting bodies are soaked in methanol (1:10 w/v) for 48 hours at 25°C.

  • Filtration : Residual solids are removed via vacuum filtration.

  • Concentration : The filtrate is evaporated under reduced pressure to obtain a crude extract.

Ethanol and Ethyl Acetate Systems

Ethanol (95%) extracts lucidenic acid D2 with yields up to 3.306 mg/g in lyophilized samples. Ethyl acetate partitions enhance purity by removing polar contaminants, though residual solvent elimination requires additional steps.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ with ethanol cosolvent (20% w/w) extracts D1 from spores at 161 ± 2.21 µg/g . Conditions of 28°C and 100 bars optimize selectivity, avoiding thermal degradation.

Structural Differentiation of D1 and D2

Functional Group Analysis

Lucidenic acid D1 and D2 share a C27 lanostane skeleton but differ at the C15 position :

  • D1 : R4 = O (keto group)

  • D2 : R4 = OCOCH₃ (acetyloxy group)

Table 1: Structural Comparison of Lucidenic Acid D Isoforms

FeatureLucidenic Acid D1Lucidenic Acid D2
Molecular FormulaC₂₇H₃₈O₈C₂₉H₄₀O₁₀
C3 Substituent-OH-OH
C7 Substituent-O-O
C15 Substituent=O-OCOCH₃
Molecular Weight498.59 g/mol546.62 g/mol

Chromatographic Separation

  • Thin-Layer Chromatography (TLC) : Silica gel plates (CHCl₃:MeOH 9:1) resolve D1 (Rf = 0.42) and D2 (Rf = 0.38). Ceric sulfate spraying reveals red spots under UV light.

  • HPLC-PDA : A C18 column (acetonitrile:0.1% formic acid gradient) separates D1 (retention time: 12.3 min) and D2 (14.7 min) with ≥95% purity.

Yield Optimization Strategies

Solvent Polarity Effects

  • Methanol : Maximizes D1 yield due to its polarity matching the keto group.

  • Ethanol-Water Mixtures : 45% grain alcohol increases D2 solubility, achieving 2.246–3.306 mg/g .

Temperature and Pressure in SFE

  • 28°C : Preserves thermolabile acetyloxy groups in D2.

  • 1500 psi (100 bars) : Balances CO₂ density and diffusion rates for optimal spore extraction.

Table 2: Yield Comparison Across Extraction Methods

MethodSourceSolventYield (mg/g)
Methanol macerationWild fruiting bodiesMethanol0.884 ± 0.02
Ethanol refluxCultivated fruiting bodies95% ethanol0.481 ± 0.01
Supercritical CO₂SporesCO₂ + 20% ethanol0.161 ± 0.005

Challenges in Industrial-Scale Production

Co-Elution with Analogues

D1 and D2 co-elute with lucidenic acids E2 and F due to similar polarities. Countercurrent chromatography with hexane:ethyl acetate:methanol:water (5:5:5:5) improves resolution.

Stability Issues

  • D1 : Degrades at >40°C, forming dehydration byproducts.

  • D2 : Acetyloxy hydrolysis in aqueous environments converts D2 to D1, necessitating anhydrous storage.

Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : D1 shows a singlet at δ 2.10 ppm (C15 keto), while D2 exhibits a triplet at δ 1.98 ppm (acetyl methyl).

  • ¹³C NMR : C15 signals at δ 207.8 ppm (D1) and δ 170.3 ppm (D2) confirm functional differences.

High-Resolution Mass Spectrometry (HRMS)

  • D1 : [M+H]⁺ at m/z 499.2531 (calculated for C₂₇H₃₉O₈⁺).

  • D2 : [M+Na]⁺ at m/z 569.2518 (calculated for C₂₉H₄₀O₁₀Na⁺) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Anti-Cancer Properties

Lucidenic acid D has demonstrated significant anti-cancer effects in various studies. For instance:

  • Inhibition of Hepatoma Cell Invasion : A study indicated that lucidenic acid D inhibits the invasion of human hepatoma cells by downregulating matrix metalloproteinase-9 (MMP-9) activity through the inactivation of the MAPK/ERK signaling pathway. This suggests its potential as a therapeutic agent in liver cancer treatment .
  • Induction of Apoptosis : Research has shown that lucidenic acid D can induce apoptosis in leukemia cells, contributing to its anti-cancer profile. The compound was found to decrease cell proliferation significantly when tested on HL-60 human leukemia cells .

Anti-Inflammatory Effects

Lucidenic acid D exhibits notable anti-inflammatory properties:

  • Mechanism of Action : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with various diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory conditions .

Antioxidant Activity

The antioxidant properties of lucidenic acid D are critical for its therapeutic potential:

  • Oxidative Stress Reduction : Studies indicate that lucidenic acid D can mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Comprehensive Data Table

Application Effect Mechanism References
Anti-CancerInhibition of cell invasionDownregulation of MMP-9 via MAPK/ERK pathway
Induction of ApoptosisDecreased proliferation in leukemia cellsActivation of apoptotic pathways
Anti-InflammatoryReduction of inflammatory markersInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicalsEnhancement of antioxidant enzyme activity

Case Study 1: Hepatoma Cells

In a controlled study involving HepG2 cells (human liver cancer), lucidenic acid D was administered at varying concentrations. Results showed a dose-dependent inhibition of MMP-9 expression and cell invasion, indicating its potential as a therapeutic agent against liver cancer .

Case Study 2: Leukemia Cells

Another study focused on HL-60 leukemia cells treated with lucidenic acid D. The findings revealed significant apoptotic effects, with a marked reduction in cell viability assessed through MTT assays. This underscores the compound's potential role in leukemia therapy .

Mechanism of Action

The mechanism of action of LucidenicacidD involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Lucidenic Acid D and Related Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Source
Lucidenic acid D C29H38O8 514.61 C29 skeleton with carboxyl and hydroxyl groups G. lucidum fruiting bodies
Lucidenic acid D1 C27H34O7 470.57 C27 skeleton, carboxyl at C24 G. lucidum (WGL cultivation)
Lucidenic acid D2 C29H38O8 514.61 C29 skeleton, esterified side chain G. lucidum extracts
Lucidenic acid A C27H38O6 458.59 C27 skeleton, hydroxyl at C3, carboxyl at C24 G. lucidum fruiting bodies
Lucidenic acid E2 C28H42O7 502.63 C28 skeleton, hydroxyl at C7, carboxyl at C24 G. lucidum (WGL cultivation)

Notes:

  • Nomenclature inconsistencies: Lucidenic acid D and D2 share the same molecular formula in some studies, suggesting possible mislabeling or structural overlap .
  • Cultivation impact: Lucidenic acid D1 and E2 are enriched in WGL samples, while D2 is more prevalent in specific ethanol extracts .

Pharmacological Activities Comparison

Table 2: Pharmacological Profiles of Lucidenic Acid D and Analogues

Compound Key Pharmacological Activities Mechanism/IC50/EC50 References
Lucidenic acid D Immunostimulation (enhances p38 MAPK phosphorylation), anti-inflammatory Inhibits JNK MAPK; IC50 not reported
Lucidenic acid D2 EBV-EA activation inhibition IC50 ~2 μM (in vitro)
Lucidenic acid A Anti-SARS-CoV-2 (hACE2 binding), anti-cancer, antioxidant IC50 ~2 μM (hACE2 inhibition)
Lucidenic acid E2 Antioxidant, anti-hyperlipidemic Not fully characterized

Key Findings :

  • Anti-viral activity : Lucidenic acid A exhibits strong hACE2 binding (RMSD: 0.18–0.22 nm), blocking SARS-CoV-2 entry , while D2 shows EBV-EA inhibition .
  • Immunomodulation: Lucidenic acid D uniquely modulates p38/JNK MAPK pathways, suggesting distinct mechanisms compared to ganoderic acids .
  • Research gaps: Bioavailability and pharmacokinetics of lucidenic acids remain understudied, though ganoderic acid A’s oral bioavailability is low (8.68%), implying similar challenges for lucidenic analogs .

Content Variation Across Cultivation Methods

Table 3: Content of Lucidenic Acids in G. lucidum (µg/g)

Compound Wood Log Cultivation (WGL) Substitute Cultivation (SGL) Fold Difference (WGL/SGL)
Lucidenic acid D1 420.71 ± 2.40 192.10 ± 1.88 2.19x
Lucidenic acid A 891.05 ± 7.68 401.93 ± 2.37 2.22x
Lucidenic acid E2 1151.08 ± 7.64 258.06 ± 1.31 4.46x

Implications: WGL cultivation enhances triterpenoid synthesis, likely due to substrate-microbe interactions and environmental factors .

Biological Activity

Lucidenic acid D, a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Lucidenic Acid D

Lucidenic acids are a group of bioactive compounds with a C27 lanostane skeleton found predominantly in Ganoderma lucidum. Among these, lucidenic acid D has been studied for its potential anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. Despite the promising findings, research on lucidenic acids, particularly lucidenic acid D, remains less extensive compared to ganoderic acids.

1. Anti-Cancer Properties

Lucidenic acid D exhibits significant anti-cancer activity. Studies have shown that it induces apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective cytotoxic effect. For example:

  • Cell Lines Affected : Lucidenic acid D has demonstrated cytotoxic effects against Meth-A and LLC tumor cell lines.
  • Mechanism : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, including the NF-kB and AP-1 pathways .
Cell LineIC50 (μM)Reference
Meth-A10
LLC8

2. Anti-Inflammatory Effects

Lucidenic acid D has been reported to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines in human macrophages exposed to lipopolysaccharide (LPS), indicating its potential for treating inflammatory diseases.

  • Key Cytokines : Reduction in TNF-α and IL-6 levels was observed.
  • Study Findings : In vitro studies suggest that lucidenic acid D can downregulate inflammatory mediators through the inhibition of NF-kB activation .

3. Antioxidant Activity

The antioxidant properties of lucidenic acid D contribute to its protective effects against oxidative stress. This activity is crucial for preventing cellular damage associated with various chronic diseases.

  • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : Studies indicate that lucidenic acid D can increase glutathione levels in cells, providing a protective effect against oxidative damage .

Case Studies

Several case studies highlight the therapeutic potential of lucidenic acid D:

  • Case Study 1 : A study involving animal models demonstrated that lucidenic acid D significantly reduced tumor growth in mice implanted with LLC tumors. The treated group showed a marked decrease in tumor size compared to controls .
  • Case Study 2 : In a clinical trial assessing the effects of Ganoderma lucidum extracts on patients with chronic inflammation, participants receiving preparations rich in lucidenic acid D reported improved symptoms and reduced inflammatory markers after 12 weeks .

Limitations and Future Directions

While the findings on lucidenic acid D are promising, several limitations exist:

  • Preliminary Research : Most studies are preliminary and require further validation through rigorous clinical trials.
  • Mechanistic Understanding : More research is needed to elucidate the precise mechanisms by which lucidenic acid D exerts its biological effects.

Future research should focus on:

  • Conducting well-designed clinical trials to assess the efficacy and safety of lucidenic acid D in humans.
  • Investigating the molecular mechanisms underlying its biological activities to identify potential therapeutic targets.

Q & A

Q. What are the primary pharmacological activities of Lucidenic acid D, and how are these validated experimentally?

Lucidenic acid D (LA-D) exhibits anti-inflammatory, anticancer, and antiviral properties. Key studies demonstrate its role in modulating immune responses via p38 MAPK and JNK signaling pathways in monocytic THP-1 cells, where it synergizes with lipopolysaccharide (LPS) to enhance TNF-α production . Anti-cancer effects are linked to inhibition of PMA-induced MMP-9 activity in HepG2 cells, reducing cellular invasion . Structural validation is achieved via 1H^1H NMR and MS spectroscopy after isolation from Ganoderma lucidum ethanol extracts .

Q. What are the standard methods for isolating and purifying Lucidenic acid D from natural sources?

LA-D is typically isolated via ethanol extraction of G. lucidum fruiting bodies, followed by semi-preparative reverse-phase HPLC. The triterpenoid-rich fraction is further purified using crystallization, with structural confirmation through spectroscopic techniques (e.g., 1H^1H NMR, MS) . Critical quality control steps include assessing purity via TLC and HPLC (>98% purity) .

Q. Which analytical techniques are essential for confirming the molecular identity of Lucidenic acid D?

  • Spectroscopy : 1H^1H NMR (chemical shifts for hydroxyl and carboxyl groups) and MS (molecular ion peak at m/z 514.61) .
  • Chromatography : HPLC retention time comparison with reference standards .
  • Molecular formula : C29_{29}H38_{38}O8_8, confirmed via elemental analysis .
PropertyValueSource
Molecular weight514.61 g/mol
CAS No.98665-16-8
Storage conditions-20°C (powder), -80°C (solution)

Advanced Research Questions

Q. How does Lucidenic acid D modulate MAPK signaling pathways in immune cells, and what methodological approaches elucidate these mechanisms?

LA-D enhances LPS-induced phosphorylation of p38 MAPK while suppressing JNK phosphorylation in THP-1 cells, as shown via Western blotting. Methodological steps include:

  • Cell treatment : Co-incubation with LPS and LA-D (50–100 µM) for 24 hours.
  • Pathway inhibition : Use of p38 (SB203580) and JNK (SP600125) inhibitors to validate pathway-specific effects on TNF-α production .
  • Data interpretation : Quantifying phosphorylated/total protein ratios via densitometry . Contradictory findings in other cell lines (e.g., HepG2) suggest cell-type-dependent signaling crosstalk .

Q. What experimental strategies can resolve discrepancies in reported mechanisms of LA-D’s anti-inflammatory vs. anticancer effects?

  • Dose-response studies : Testing LA-D at varying concentrations (e.g., 10–100 µM) to identify biphasic effects .
  • Cell-line comparisons : Using immune (THP-1) vs. cancer (HepG2) models to contextualize pathway activation .
  • Omics integration : Transcriptomic profiling to identify differentially expressed genes (e.g., TNF-α, MMP-9) under LA-D treatment .

Q. What in vitro models are optimal for studying LA-D’s anti-inflammatory synergies with other compounds?

  • Co-culture systems : THP-1 macrophages + LPS + LA-D to assess TNF-α/IL-6 secretion via ELISA .
  • Synergy assays : Combinatorial screening with known anti-inflammatory agents (e.g., dexamethasone) using Chou-Talalay’s combination index .
  • High-content imaging : Quantifying NF-κB nuclear translocation in reporter cell lines .

Methodological Challenges and Solutions

Q. How can researchers ensure the stability of Lucidenic acid D during experimental workflows?

  • Storage : Lyophilized powder stored at -20°C with desiccants; solutions prepared in DMSO (≤0.1% final concentration) to prevent aggregation .
  • Degradation monitoring : Regular HPLC purity checks post-thawing .

Q. What are the critical controls for validating LA-D’s specificity in kinase inhibition assays?

  • Positive controls : Known kinase inhibitors (e.g., SB203580 for p38).
  • Negative controls : Solvent-only (DMSO) treatments to exclude vehicle effects .
  • Off-target profiling : Kinase selectivity panels (e.g., Eurofins DiscoverX) .

Data Contradictions and Interpretation

Q. Why do some studies report LA-D as pro-inflammatory (TNF-α induction) while others highlight anti-inflammatory effects?

Context-dependent roles arise from:

  • Dosage : Low doses (≤20 µM) may prime immune cells, while high doses (≥50 µM) suppress downstream effectors .
  • Pathogen mimicry : LPS co-treatment vs. LA-D monotherapy alters signaling outcomes .

Q. How can researchers address variability in LA-D bioactivity across different G. lucidum extracts?

  • Standardization : Quantifying LA-D via HPLC against a certified reference (CAS 98665-16-8) .
  • Metabolomic profiling : LC-MS/MS to identify co-extracted triterpenoids (e.g., lucidenic acids A, C) that may synergize or antagonize LA-D .

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